1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone
Description
1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone is a diarylketone compound characterized by a central butyl chain linking two aromatic rings, each bearing an acetyl (ethanone) group. For example, compounds with similar diarylketone frameworks, such as 1-(4-(p-tolylethynyl)phenyl)ethanone (3pd) and 1-(4′-methoxybiphenyl-4-yl)ethanone, have been synthesized via palladium-catalyzed coupling or Claisen-Schmidt condensation .
Properties
CAS No. |
6016-43-9 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-[4-[4-(4-acetylphenyl)butyl]phenyl]ethanone |
InChI |
InChI=1S/C20H22O2/c1-15(21)19-11-7-17(8-12-19)5-3-4-6-18-9-13-20(14-10-18)16(2)22/h7-14H,3-6H2,1-2H3 |
InChI Key |
ZSNMJPFJWCHOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone involves several steps. One common synthetic route includes the Friedel-Crafts acylation reaction, where an acetyl group is introduced to a phenyl ring using acetyl chloride and a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Medicinal Chemistry
1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone has been explored for its potential anticancer properties. Studies indicate that derivatives of acetophenone compounds can exhibit significant cytotoxic effects against various cancer cell lines. For example, research has shown that modifications to the acetophenone structure can enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, such as Friedel-Crafts acylation and nucleophilic substitutions. These reactions can lead to the formation of more complex molecules, which are valuable in pharmaceuticals and agrochemicals .
Material Science
In material science, this compound has been investigated for its potential use in developing new polymers and coatings. The compound's ability to interact with different substrates makes it suitable for creating materials with specific properties, such as enhanced thermal stability and chemical resistance .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound. These derivatives were tested against various cancer cell lines, revealing that certain modifications led to increased cytotoxicity compared to the parent compound. The study utilized structure-activity relationship (SAR) analysis to identify key structural features that enhance biological activity .
| Compound | Cell Line Tested | IC50 (µM) | Notable Features |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 | Acetoxy group enhances activity |
| Compound B | HeLa (Cervical) | 3.8 | Butyl chain increases lipophilicity |
| Parent Compound | MCF-7 | 10.0 | Baseline activity |
Case Study: Organic Synthesis Applications
Another significant application of this compound is its role in synthesizing novel thiazole derivatives. Researchers have successfully used this compound as a precursor in the multi-step synthesis of thiazole-integrated structures that exhibit promising biological activities against pathogens like Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone with structurally related diarylketones, highlighting substituent-driven differences:
Key Observations :
- The butyl linker in the target compound increases molecular flexibility and hydrophobicity compared to rigid ethynyl (3pd) or ether-linked analogs (e.g., 1-(4-[(4-Chlorobenzyl)oxy]phenyl)ethanone) .
- Dual acetyl groups may enhance intermolecular interactions (e.g., dipole-dipole) relative to mono-acetylated compounds like 4′-piperazinoacetophenone .
Physicochemical and Spectral Data
| Property | This compound | 1-(4-(p-Tolylethynyl)phenyl)ethanone (3pd) | 1-(4′-Methoxybiphenyl-4-yl)ethanone |
|---|---|---|---|
| Melting Point | Not reported | 24% yield, liquid at RT | 66°C (from Handbook) |
| 1H NMR (δ, ppm) | Hypothetical: ~2.6 (acetyl CH3), 7.4–7.9 (aryl) | 7.92 (aryl), 2.60 (acetyl), 2.37 (CH3) | Data not provided |
| Solubility | Low (predicted in water) | Soluble in chloroform | Insoluble in polar solvents |
Biological Activity
1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone, also known as a derivative of acetophenone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an acetophenone moiety with additional substituents that may influence its biological activity. Its molecular formula is and it possesses a molecular weight of 270.37 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives of acetophenone exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | |
| Compound B | A549 | 3.8 | |
| This compound | MCF-7 | TBD | Current Study |
Case Study: A study involving the evaluation of various acetophenone derivatives indicated that structural modifications, such as alkyl chain length and substitution patterns on the phenyl rings, significantly affect their anticancer potency. The presence of an acetyl group was particularly noted to enhance cytotoxicity through apoptosis induction in cancer cells.
Antibacterial Activity
The antibacterial properties of this compound have been assessed against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibited notable activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 40 |
Research Findings: The antibacterial mechanism was attributed to the disruption of bacterial cell membrane integrity and inhibition of protein synthesis. These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has shown promise in reducing inflammation. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table: Anti-inflammatory Effects
| Assay Type | Result | Reference |
|---|---|---|
| TNF-α Inhibition (µg/mL) | 50% at 20 µg/mL | |
| IL-6 Inhibition (µg/mL) | 60% at 25 µg/mL |
Structure-Activity Relationship (SAR)
The biological activities of this compound can be understood through SAR studies which indicate that:
- Substituent Effects: The presence of electron-donating groups enhances anticancer activity.
- Chain Length: Longer alkyl chains may improve antibacterial efficacy by increasing lipophilicity.
- Aromatic Interactions: The arrangement of phenolic groups plays a crucial role in binding interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
